molecular formula C19H20N2O4 B2603519 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol CAS No. 879459-33-3

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol

Cat. No.: B2603519
CAS No.: 879459-33-3
M. Wt: 340.379
InChI Key: OTFKDWIYZMRZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a complex organic compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and an ethoxyphenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with cellular signaling pathways, modulating the expression of various genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and phenolic group contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-25-13-6-7-14(16(22)10-13)19-15(11-20-21-19)12-5-8-17(23-2)18(9-12)24-3/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKDWIYZMRZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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